Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)-
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Overview
Description
Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- typically involves multi-step organic reactions. One common approach is the condensation of 2,8-dimethylquinoline with p-(4-(o-tolyl)-1-piperazinyl)aniline under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the quinoline core.
Scientific Research Applications
Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,8-Dimethylquinoline: A derivative with methyl groups at positions 2 and 8.
4-(p-(4-(o-Tolyl)-1-piperazinyl)anilino)quinoline: A related compound with similar substituents.
Uniqueness
Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
87602-50-4 |
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Molecular Formula |
C28H30N4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,8-dimethyl-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C28H30N4/c1-20-7-4-5-10-27(20)32-17-15-31(16-18-32)24-13-11-23(12-14-24)30-26-19-22(3)29-28-21(2)8-6-9-25(26)28/h4-14,19H,15-18H2,1-3H3,(H,29,30) |
InChI Key |
RNOQGWVIXIAPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5C |
Origin of Product |
United States |
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